2,5-二氯嘧啶-4-胺

描述

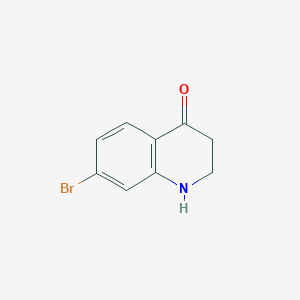

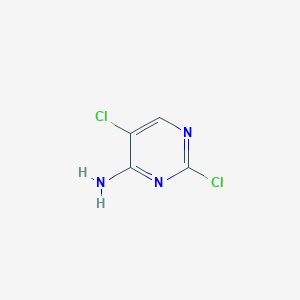

2,5-Dichloropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The presence of chlorine atoms at the 2 and 5 positions, along with an amine group at the 4 position, makes this compound a versatile intermediate for various chemical reactions and syntheses, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms with various functional groups. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the potential for creating a wide array of substituted pyrimidines . Similarly, starting from 2,4-dichloropyrimidine, a concise synthetic route to 4-aryl-5-pyrimidinylimidazoles has been described, showcasing the sequential substitution of chloro groups and the versatility of the pyrimidine scaffold .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse, as evidenced by the crystal structure analysis of various substituted pyrimidines. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative with dichlorophenyl groups has been elucidated, providing insights into the molecular conformation and potential interactions in the solid state . The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine further illustrates the hydrogen bonding and π-stacking interactions that can occur in these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cyclization reactions, and cross-coupling reactions. The transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives through reactions with amines and SOCl2-DMF is one such example . The synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine also demonstrates the reactivity of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and stability. The synthesis of a library of drug-like small molecules based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines highlights the impact of different substituents on the properties of the resulting compounds . Additionally, the synthesis of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives and their biological activities suggest that even small changes in molecular structure can lead to significant differences in biological function .

科学研究应用

有机合成

2,5-二氯嘧啶-4-胺: 是有机合成中重要的中间体。 它可以用作多种杂环化合物的先驱物,这些化合物在开发药物和农药方面至关重要 。它的二氯基团是亲核取代反应的反应位点,可以合成各种取代的嘧啶。

药理学

在药理学中,2,5-二氯嘧啶-4-胺 用于创建具有潜在抗炎和镇痛作用的化合物 。 它还在合成二氢叶酸还原酶抑制剂方面得到探索,这些抑制剂在癌症治疗和抗HIV治疗中很重要 .

生物化学

2,5-二氯嘧啶-4-胺: 在生物化学研究中被用作合成各种生物活性分子的构建块。 它在构建核苷类似物和酶抑制剂方面的作用在研究生物化学途径方面特别令人感兴趣 .

药物化学

它在药物化学中发挥着重要作用,在那里它被用来开发新型治疗剂。 将其掺入分子中可以导致具有改善药代动力学特性的药物,例如更好的吸收和膜渗透性 .

工业应用

虽然2,5-二氯嘧啶-4-胺 的具体工业用途没有被广泛记录,但它在化学合成中作为中间体的作用表明它在生产用于各种工业应用的材料方面的实用性,包括开发特种化学品和先进材料 .

作用机制

Target of Action

This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It is known that pyrimidines play a crucial role in numerous biological processes, including the synthesis of dna, rna, and proteins . Therefore, it is plausible that 2,5-Dichloropyrimidin-4-amine could interact with these processes, potentially influencing the function of cells and organisms.

Biochemical Pathways

Given its structural similarity to other pyrimidines, it may be involved in pathways related to nucleotide metabolism .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its structural similarity to other pyrimidines, it may influence the synthesis of dna, rna, and proteins, potentially affecting cell function and organismal physiology .

Action Environment

Like other chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

2,5-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISNGTFIGFWFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578781 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89180-51-8 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)